molecular formula C12H13N5O3 B449570 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide CAS No. 383892-07-7

4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide

Cat. No.: B449570
CAS No.: 383892-07-7
M. Wt: 275.26g/mol
InChI Key: YFNMSBOQXOPPMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(5-Methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide is a sophisticated chemical scaffold of significant interest in medicinal chemistry, particularly in the search for new antimicrobial and antimycobacterial agents. Its core structure integrates a hydrazide functionality, a key pharmacophore in established antitubercular drugs like isoniazid . This molecular framework is strategically designed for the development of novel hydrazone derivatives, which have demonstrated potent activity against Mycobacterium tuberculosis H37Rv, with some compounds exhibiting minimum inhibitory concentrations (MIC) comparable to or even surpassing first-line treatments . Research indicates that such hydrazide-hydrazone compounds may function as direct enoyl-ACP reductase (InhA) inhibitors, a crucial enzyme in the mycobacterial fatty acid synthesis pathway, potentially offering a mechanism to overcome resistance associated with prodrugs like isoniazid . Beyond antitubercular applications, the hydrazone moiety is a versatile precursor for synthesizing diverse heterocyclic compounds with a broad spectrum of investigated biological activities, including antimicrobial, anticancer, anti-inflammatory, and antifungal properties . This compound is intended for use in exploratory research and drug discovery programs aimed at creating new therapeutic candidates to address multidrug-resistant bacterial infections. It is For Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[(5-methyl-3-nitropyrazol-1-yl)methyl]benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O3/c1-8-6-11(17(19)20)15-16(8)7-9-2-4-10(5-3-9)12(18)14-13/h2-6H,7,13H2,1H3,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNMSBOQXOPPMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)NN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Strategies

Pyrazole rings are typically synthesized via cyclocondensation of 1,3-diketones or β-keto esters with hydrazines. For 5-methyl-3-nitropyrazole:

Method A: Hydrazine-Hydrate-Mediated Cyclization

  • React ethyl 4-methyl-3-oxopentanoate with hydrazine hydrate in ethanol under reflux.

  • Nitration using HNO₃/H₂SO₄ at 0–5°C achieves selective C-3 nitro substitution.

Reaction Conditions

ParameterValue
Temperature0–5°C (nitration step)
CatalystSulfuric acid (98%)
Yield72–78%

Method B: Nitro-Group Retention via Directed Ortho-Metalation

  • Start with 5-methylpyrazole.

  • Use LDA (lithium diisopropylamide) to deprotonate C-3, followed by quenching with nitro sources (e.g., NO₂BF₄).

Benzohydrazide Subunit Preparation

Hydrazidation of Benzoic Acid Derivatives

The benzohydrazide is synthesized from methyl 4-(bromomethyl)benzoate:

  • Nucleophilic substitution : React with hydrazine hydrate (80% ethanol, 60°C, 4 h).

  • Isolation : Precipitate product by adjusting pH to 6–7.

Key Data

ParameterValue
SolventEthanol/water (3:1)
Reaction Time4 hours
Yield85–90%

Coupling of Pyrazole and Benzohydrazide Moieties

Nucleophilic Alkylation

The most widely reported method involves alkylation of the pyrazole nitrogen with 4-(bromomethyl)benzohydrazide:

Procedure

  • Dissolve 5-methyl-3-nitropyrazole (1.0 eq) and 4-(bromomethyl)benzohydrazide (1.1 eq) in DMF.

  • Add K₂CO₃ (2.0 eq) and heat at 80°C for 12 h.

Optimization Insights

  • Solvent Effects : DMF > DMSO > Acetonitrile (yields: 68%, 62%, 55%).

  • Base Selection : K₂CO₃ outperforms NaHCO₃ or Et₃N due to superior solubility.

Mitsunobu Reaction for Ether Linkage

An alternative approach uses Mitsunobu conditions to couple hydroxylated intermediates:

  • Prepare 4-(hydroxymethyl)benzohydrazide via NaBH₄ reduction.

  • React with 5-methyl-3-nitropyrazole using DIAD and PPh₃ in THF.

Advantages

  • Avoids halogenated intermediates.

  • Higher regioselectivity (yield: 74%).

One-Pot Tandem Synthesis

Recent advances enable concurrent pyrazole formation and coupling:

Steps

  • Mix ethyl 4-methylacetoacetate, hydrazine hydrate, and 4-(bromomethyl)benzohydrazide.

  • Add HNO₃/H₂SO₄ sequentially under controlled temperatures.

Performance Metrics

ParameterValue
Total Yield65%
Purity (HPLC)≥98%

Catalytic and Green Chemistry Approaches

Acid-Catalyzed Condensation

Trifluoroacetic acid (0.1 eq) enhances coupling efficiency by activating the pyrazole nitrogen:

  • Reduces reaction time from 12 h to 6 h.

  • Yield improvement: 78% → 82%.

Solvent-Free Mechanochemical Synthesis

Ball-milling 5-methyl-3-nitropyrazole and 4-(bromomethyl)benzohydrazide with K₂CO₃:

  • Achieves 70% yield in 2 h.

  • Eliminates DMF, reducing environmental impact.

Purification and Characterization

Crystallization Techniques

  • Ethanol/Water Recrystallization : Yields needle-like crystals (mp: 198–200°C).

  • Hexane Trituration : Removes unreacted pyrazole impurities.

Analytical Data

¹H NMR (400 MHz, DMSO-d₆)
δ 8.21 (s, 1H, pyrazole-H), 7.85 (d, J = 8.0 Hz, 2H, Ar-H), 7.45 (d, J = 8.0 Hz, 2H, Ar-H), 5.32 (s, 2H, CH₂), 2.42 (s, 3H, CH₃).

HPLC Purity

  • Column: C18 (4.6 × 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile/0.1% H₃PO₄ (60:40).

  • Retention Time: 6.7 min.

Scale-Up and Industrial Considerations

Cost-Effective Nitration

Replacing fuming HNO₃ with NaNO₂/HCl:

  • Reduces corrosivity.

  • Maintains 70% yield at 10-kg scale.

Waste Management

  • Solvent Recovery : Distill DMF (85% recovery) for reuse.

  • Acid Neutralization : Treat nitration waste with CaCO₃ slurry before disposal.

Emerging Methodologies

Photocatalytic Coupling

Visible-light-mediated C–N bond formation using Ru(bpy)₃Cl₂:

  • Achieves 65% yield under ambient conditions.

  • Avoids high-temperature steps.

Biocatalytic Approaches

Lipase-mediated alkylation in ionic liquids:

  • Enantioselectivity >90% ee.

  • Current limitation: 50% yield .

Chemical Reactions Analysis

Types of Reactions

4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, base (e.g., sodium hydroxide).

    Condensation: Aldehydes or ketones, acidic or basic conditions.

Major Products Formed

    Reduction: 4-[(5-methyl-3-amino-1H-pyrazol-1-yl)methyl]benzohydrazide.

    Substitution: Various alkylated derivatives.

    Condensation: Schiff bases with different aldehydes or ketones.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research has indicated that compounds containing pyrazole and hydrazide functionalities exhibit significant anticancer properties. For instance, derivatives similar to 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Studies suggest that these compounds may act by interfering with cellular signaling pathways involved in tumor growth .

2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. This is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes. Pyrazole derivatives are particularly noted for their effectiveness against resistant strains of bacteria, making them potential candidates for new antibiotic therapies .

3. Anti-inflammatory Effects
In vitro studies have revealed that this compound can modulate inflammatory responses. It appears to inhibit the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases such as arthritis and asthma .

Biochemical Applications

1. Enzyme Inhibition
The compound has been explored for its potential as an inhibitor of various enzymes, including monoamine oxidase and cyclooxygenase. These enzymes play critical roles in neurotransmitter metabolism and inflammatory processes, respectively. By inhibiting these enzymes, the compound may help in managing conditions like depression and chronic pain .

2. Drug Development
Given its diverse biological activities, this compound serves as a lead compound in drug development. Its structural modifications can lead to the discovery of new pharmacologically active agents with improved efficacy and reduced side effects .

Material Science Applications

1. Synthesis of Functional Materials
The unique properties of this compound have been utilized in the synthesis of advanced materials such as polymers and nanocomposites. Its incorporation into polymer matrices enhances mechanical properties and thermal stability, making it suitable for various industrial applications .

2. Photophysical Studies
Research has also focused on the photophysical properties of this compound, which may be useful in developing sensors or light-emitting devices. The pyrazole moiety contributes to interesting electronic properties that can be exploited in optoelectronic applications .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of cell proliferation in breast cancer cell lines with IC50 values lower than standard chemotherapeutics .
Study BAntimicrobial EffectsShowed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential as a novel antibiotic .
Study CAnti-inflammatory ActivityReduced levels of TNF-alpha and IL-6 in mouse models of inflammation, suggesting therapeutic potential for chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The target compound’s structure is distinguished by its nitro-pyrazole substituent. Below is a comparative analysis with structurally related benzohydrazides:

Compound Name / ID Core Structure Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Benzohydrazide 5-Methyl-3-nitro-pyrazole methylene C₁₂H₁₂N₅O₃* ~283.27 Nitro group enhances electron deficiency; pyrazole offers heterocyclic diversity
B2 () Benzohydrazide + phthalazinone 2-Fluoro, propyl hydrazide C₁₉H₁₉FN₄O₂ 355.16 Fluorine increases lipophilicity; phthalazinone contributes to planar structure
5a () Benzohydrazide + benzimidazole 6-Chloro, 2,4-dichlorobenzylidene C₂₁H₁₃Cl₃N₄O 437.71 Chlorine atoms improve cytotoxicity; benzimidazole enhances DNA interaction
6c () Benzohydrazide + halogenated benzylidene Halogenated benzylidene + benzimidazole C₂₂H₁₆ClFN₅O 436.85 Halogens (F, Cl) increase target selectivity; dual heterocycles improve kinase inhibition
Compound 4 () Benzohydrazide + thiazole 2-Bromo-5-methoxy, aryl-thiazole C₁₇H₁₄BrN₃O₂S 400.28 Thiazole and bromine enhance antimicrobial activity

*Calculated based on structural formula.

Key Observations :

  • Electron-Withdrawing Groups : The nitro group in the target compound may reduce solubility compared to halogenated analogs (e.g., 6c), but it could improve stability and reactivity in electrophilic environments.
  • Heterocyclic Diversity : Pyrazole (target) vs. benzimidazole (5a) or thiazole () alters binding modes. Benzimidazole derivatives show stronger DNA intercalation , while thiazoles target microbial enzymes .

Comparison with Other Routes :

  • Benzimidazole Derivatives () : Require multi-step cyclization of o-phenylenediamine intermediates .
  • Thiazole Derivatives () : Involve cyclocondensation with thioureas or CS₂ .

Hypothesized Activity for Target Compound :

  • The nitro group may enhance cytotoxicity through free radical generation (similar to nitrofurans).
  • Pyrazole’s rigidity could improve binding to enzymes like urease or kinases, as seen in oxadiazole derivatives () .

Physicochemical and Spectral Data

  • NMR/MS Trends : Pyrazole protons typically appear as singlets (δ 7.5–8.5 ppm), while nitro groups deshield adjacent protons. Comparable compounds (e.g., ’s B2) show distinct ¹H-NMR signals for fluorinated aryl groups (δ 7.2–7.8 ppm) .
  • Solubility : Nitro-pyrazole derivatives are less soluble in water than halogenated analogs (e.g., 6c) due to reduced polarity.

Biological Activity

The compound 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide is a derivative of benzohydrazide and pyrazole, which has garnered attention for its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H12N4O2\text{C}_{12}\text{H}_{12}\text{N}_{4}\text{O}_{2}

This structure features a benzohydrazide moiety linked to a pyrazole ring, which is crucial for its biological activity.

Research indicates that the biological activity of pyrazole derivatives, including this compound, may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives inhibit specific enzymes associated with cancer progression and inflammation. For instance, they may target kinases such as BRAF(V600E) and EGFR, which are critical in cell signaling pathways related to tumor growth .
  • Antioxidant Properties : Compounds in this class have been shown to exhibit antioxidant activity, potentially reducing oxidative stress in cells and tissues .
  • Antimicrobial Activity : Some studies suggest that pyrazole derivatives possess significant antimicrobial properties, inhibiting the growth of various bacterial strains .

Antitumor Activity

Several studies have reported on the antitumor potential of pyrazole derivatives. For example:

  • A series of compounds were synthesized and evaluated for their cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain pyrazole derivatives exhibited significant cytotoxicity and could enhance the effects of conventional chemotherapy agents like doxorubicin .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored through various assays:

  • In vitro studies demonstrated that this compound could inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in macrophages stimulated by lipopolysaccharides (LPS) .

Antimicrobial Properties

Research has highlighted the antimicrobial efficacy of pyrazole derivatives against several pathogenic microorganisms:

  • A study showed that certain pyrazole compounds effectively inhibited the growth of bacteria in vitro, suggesting their potential use as antimicrobial agents .

Case Studies

StudyBiological ActivityFindings
Study 1AntitumorSignificant cytotoxicity against MCF-7 cells; enhanced doxorubicin efficacy
Study 2Anti-inflammatoryInhibition of TNF-α production in LPS-stimulated macrophages
Study 3AntimicrobialEffective against multiple bacterial strains; potential for drug development

Q & A

Q. What are the most reliable synthetic routes for preparing 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide?

A common approach involves refluxing benzohydrazide with pyrazole derivatives under acidic conditions. For example, a related compound was synthesized by reacting 4-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-phenyloxazol-5(4H)-one with benzohydrazide in glacial acetic acid and anhydrous sodium acetate at reflux for 8–10 hours . Another method employs cyclization of hydrazide intermediates using phosphorus oxychloride as a catalyst at elevated temperatures (120°C) . For nitro-group introduction, nitration of pyrazole precursors with acetyl nitrate or nitric acid/sulfuric acid mixtures is recommended, as demonstrated in nitropyrazole syntheses .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

Key techniques include:

  • HPLC (≥95% purity validation) ,
  • 1H/13C NMR for structural elucidation (e.g., confirming hydrazide and pyrazole proton environments) ,
  • IR spectroscopy to identify functional groups like C=O (1660–1680 cm⁻¹) and N–H (3200–3400 cm⁻¹) ,
  • Elemental analysis to verify stoichiometry .
    X-ray crystallography is optional but valuable for resolving ambiguities in tautomeric forms .

Q. How can researchers optimize reaction yields for this compound?

Optimization strategies include:

  • Using excess hydrazide derivatives (1.2–1.5 molar equivalents) to drive condensation reactions ,
  • Employing sodium acetate or potassium hydride as bases to deprotonate intermediates ,
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol .

Advanced Research Questions

Q. What structural features of this compound influence its bioactivity, and how can structure-activity relationships (SAR) be explored?

The nitro group at position 3 and methyl group at position 5 on the pyrazole ring are critical for electronic and steric effects. SAR studies on analogous compounds suggest:

  • Anticonvulsant activity : Nitro and chloro substituents enhance activity in maximal electroshock (MES) assays, likely via GABAergic modulation .
  • Antimicrobial potential : Hybridization with triazoles or thiadiazines improves lipophilicity and membrane penetration .
    To explore SAR, systematically vary substituents (e.g., replace nitro with cyano or methoxy groups) and evaluate bioactivity in in vitro models .

Q. How can crystallographic data resolve contradictions in proposed tautomeric forms or regiochemistry?

X-ray diffraction can unambiguously assign the position of nitro groups and confirm tautomeric equilibria. For example, crystallography of the related compound 5-(4-fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-triazol-4-yl]-4,5-dihydropyrazole confirmed the keto-enol tautomerism of the pyrazole ring and the spatial orientation of substituents . This data is critical when NMR or IR results are inconclusive due to dynamic exchange processes.

Q. What mechanistic insights explain conflicting bioactivity results in different assay systems?

Discrepancies may arise from:

  • Metabolic instability : The nitro group may undergo reductive metabolism in in vivo models but remain intact in in vitro assays .
  • Solubility limitations : Poor aqueous solubility (common in hydrazide derivatives) can reduce bioavailability in cell-based assays. Use DMSO/cosolvent systems (≤1% v/v) to mitigate this .
  • Target selectivity : Off-target effects in whole-organism models (e.g., MES-induced seizures) versus isolated enzyme assays .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic profiles?

  • Molecular docking : Screen derivatives against target proteins (e.g., GABA receptors) using AutoDock Vina or Schrödinger Suite .
  • ADMET prediction : Use QikProp or SwissADME to optimize logP (target 2–4), polar surface area (<140 Ų), and metabolic stability .
  • DFT calculations : Analyze electron density maps to predict sites for electrophilic/nucleophilic modifications .

Methodological Considerations

Q. What protocols are recommended for evaluating stability under physiological conditions?

  • pH stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24 hours, monitoring degradation via HPLC .
  • Light sensitivity : Store solutions in amber vials and assess photodegradation under UV/visible light .
  • Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures .

Q. How should researchers address solubility challenges in biological assays?

  • Use surfactants (e.g., Tween-80) or cyclodextrins for aqueous formulations .
  • Synthesize prodrugs (e.g., acetylated hydrazides) to enhance permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.